N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15291099
InChI: InChI=1S/C12H18N2O2/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

CAS No.:

Cat. No.: VC15291099

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide
Standard InChI InChI=1S/C12H18N2O2/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)
Standard InChI Key WQKDBNVOZOZROE-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=C2CC(CCC2=NO1)C

Introduction

Chemical Identity and Structural Features

N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide (IUPAC name: N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide) has a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. The compound consists of two primary components:

  • Tetrahydrobenzoxazole core: A bicyclic structure featuring a benzene ring fused to a partially saturated oxazole ring (4,5,6,7-tetrahydro-2,1-benzoxazole) with a methyl group at the 5-position.

  • Butanamide side chain: A four-carbon aliphatic chain terminating in a carboxamide group (-CONH₂).

The saturation of the benzoxazole ring reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and altering electronic properties. The methyl group at the 5-position introduces steric effects that may influence binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol
IUPAC NameN-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide
Solubility (Predicted)Moderate in polar organic solvents (e.g., DMSO, methanol)
LogP (Octanol-Water)~2.1 (Estimated)

Synthesis and Structural Modification

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide likely follows established protocols for benzoxazole derivatives, as exemplified by related compounds . A plausible route involves:

Step 1: Formation of the Benzoxazole Core

  • Cyclization: Reaction of 2-amino-4-methylphenol with thiourea derivatives under oxidative conditions (e.g., KO₂) to form the tetrahydrobenzoxazole scaffold.

  • Nitrogen Functionalization: Introduction of an amine group at the 3-position via nucleophilic substitution or reductive amination.

Step 2: Butanamide Conjugation

  • Acylation: Coupling the benzoxazole-3-amine with butanoic acid chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

  • Purification: Chromatographic isolation using silica gel or reverse-phase HPLC.

This method mirrors the synthesis of anti-inflammatory benzoxazoles reported by Kim et al., where boc-protected γ-aminobutyric acid was conjugated to benzoxazole intermediates before deprotection . Modifications to the amide chain length (e.g., replacing butanamide with acetamide or hexanamide) could modulate bioactivity, as observed in structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogs

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide shares functional similarities with two prominent analogs:

Table 2: Comparison with Related Benzoxazole Derivatives

CompoundMolecular FormulaKey Structural FeaturesReported Activity
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamideC₁₆H₁₈N₂O₃Phenoxyacetamide side chainPutative kinase inhibition
N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide C₁₇H₁₈N₄O₂4-Aminophenyl linkerIL-1β/IL-6 suppression (IC₅₀: 8–12 μM)

The absence of a phenoxy group in N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide may reduce off-target interactions with G-protein-coupled receptors, potentially improving selectivity.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluation in murine models of inflammation to validate cytokine suppression and assess pharmacokinetics.

  • SAR Optimization: Systematic variation of the benzoxazole substituents (e.g., halogenation at the 6-position) and amide chain length.

  • Toxicological Profiling: Acute and chronic toxicity assessments to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator